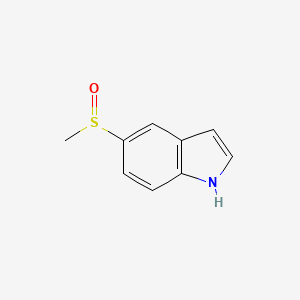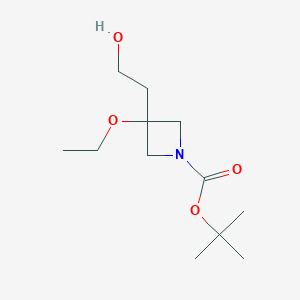![molecular formula C6H8Cl2F4O B12867609 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol CAS No. 6301-98-0](/img/structure/B12867609.png)
1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL is a chemical compound with a complex structure that includes chlorine, fluorine, and methyl groups
Méthodes De Préparation
The synthesis of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL involves several steps, typically starting with the appropriate precursors. The synthetic route may include halogenation, fluorination, and methylation reactions under controlled conditions. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL can be compared with other similar compounds such as:
1-Chloro-2-(chlorodifluoromethyl)benzene: This compound has a similar structure but differs in its aromatic ring, leading to different chemical properties and applications.
1-Chloro-2-(chlorodifluoromethyl)-1,1-difluoro-2-butanol: This compound has a similar backbone but differs in the position of the functional groups, affecting its reactivity and uses.
Propriétés
Numéro CAS |
6301-98-0 |
|---|---|
Formule moléculaire |
C6H8Cl2F4O |
Poids moléculaire |
243.02 g/mol |
Nom IUPAC |
1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C6H8Cl2F4O/c1-3(2)4(13,5(7,9)10)6(8,11)12/h3,13H,1-2H3 |
Clé InChI |
LJUWTRGBYLNSCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)

![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)




![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)

